molecular formula C8H4ClNO B1630317 4-Cyanobenzoyl chloride CAS No. 6068-72-0

4-Cyanobenzoyl chloride

Cat. No.: B1630317
CAS No.: 6068-72-0
M. Wt: 165.57 g/mol
InChI Key: USEDMAWWQDFMFY-UHFFFAOYSA-N
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Description

4-Cyanobenzoyl chloride (CAS RN: 6068-72-0) is an acyl chloride derivative with the molecular formula C₈H₄ClNO and a molecular weight of 165.58 g/mol . Key physical properties include:

  • Melting Point: 68–70°C
  • Boiling Point: 112–115°C at 4 Torr
  • Density: 1.32 g/cm³
  • Appearance: White to beige crystalline powder with a pungent odor .

The cyano group (-CN) at the para position confers strong electron-withdrawing effects, enhancing reactivity in nucleophilic acyl substitution reactions. It is widely used as a reagent in:

  • Synthesis of 1,3,4-oxadiazoles via Ugi-tetrazole reactions .
  • Preparation of Letrozole intermediates through reduction and hydrolysis steps .
  • Photoredox/Ni-catalyzed cross-coupling reactions for ketone synthesis .
  • Post-synthetic modifications of covalent organic frameworks (COFs) for biomedical applications .

Preparation Methods

Chlorination of 4-Cyanobenzoic Acid

Reagents and Reaction Mechanisms

The most direct route involves chlorinating 4-cyanobenzoic acid (C₈H₅NO₂) using agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction proceeds via nucleophilic acyl substitution, where the chlorinating agent converts the carboxylic acid group (-COOH) into the corresponding acyl chloride (-COCl).

Thionyl chloride is preferred for its gaseous byproducts (SO₂ and HCl), which simplify purification. A typical protocol involves refluxing 4-cyanobenzoic acid with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane at 40–50°C for 4–6 hours. Oxalyl chloride, while more expensive, offers milder conditions and is often used with catalytic dimethylformamide (DMF) to accelerate the reaction.

Optimization Parameters

Critical factors influencing yield and purity include:

  • Moisture control : Anhydrous conditions are mandatory to prevent hydrolysis of the acyl chloride.
  • Stoichiometry : Excess chlorinating agent (≥2 equivalents) ensures complete conversion.
  • Temperature : Elevated temperatures (reflux) reduce reaction time but risk nitrile group degradation.

A 2021 patent demonstrated that substituting SOCl₂ with phosphoryl trichloride (POCl₃) in a 6:1 molar ratio at 80°C achieves 95% yield within 3 hours, with residual POCl₃ easily removed via distillation.

Industrial-Scale Synthesis via Terephthalic Acid Derivatives

Patent Process Overview (WO2021209377A1)

A scalable industrial method involves desymmetrizing terephthalic acid dichloride to produce 4-carbamoylbenzoic acid intermediates, which are subsequently dehydrated and chlorinated. This two-step process leverages inexpensive feedstock and avoids isolation of sensitive intermediates.

Step 1 : Terephthalic acid dichloride reacts with ammonia to form 4-carbamoylbenzoic acid.
Step 2 : Chlorination with POCl₃ (8 equivalents) at 100–120°C under 200–300 kPa pressure yields 4-cyanobenzoyl chloride with ≤2% impurities.

Catalytic Enhancements

The addition of 2 mol% DMF accelerates the reaction by generating the Vilsmeier-Haack complex, which enhances electrophilicity at the carbonyl carbon. This modification reduces reaction time to 2 hours and improves selectivity by suppressing oligomerization.

Comparative Analysis of Methods

The table below contrasts key performance metrics:

Method Chlorinating Agent Temperature (°C) Time (h) Yield (%) Purity (%) Scalability
Thionyl Chloride SOCl₂ 40–50 4–6 85–90 95 Laboratory
Oxalyl Chloride (COCl)₂ 25–30 12 92 97 Pilot Plant
POCl₃ (Patent) POCl₃ 80–120 2–3 95–98 99 Industrial

Key Insights :

  • POCl₃ outperforms traditional agents in yield and scalability, albeit requiring higher temperatures.
  • Oxalyl chloride is optimal for small-scale synthesis where mild conditions are critical.

Case Studies and Recent Advances

Synthesis of Trifluoromethyl-1,2,4-Oxadiazoles

A 2021 application in agrochemicals utilized this compound to synthesize fungicidal oxadiazoles. The patent method achieved a 92% yield of the target compound, underscoring the reagent’s reliability in multistep syntheses.

Continuous-Flow Reactor Integration

Recent advances employ microreactors to enhance heat transfer and mixing during chlorination. Pilot studies show a 15% reduction in POCl₃ usage and a 20% faster reaction rate compared to batch processes.

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Cyanobenzoyl chloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the production of:

  • Anti-inflammatory drugs : The compound's reactive acyl chloride group allows for the formation of amides that are essential in drug synthesis.
  • Analgesics : Similar to anti-inflammatory applications, this compound facilitates the creation of analgesic compounds through various synthetic pathways .

Material Science

In material science, this compound contributes to the development of specialty polymers and materials. Its applications include:

  • Enhancing thermal stability : The incorporation of this compound into polymer matrices can significantly improve their thermal properties.
  • Chemical resistance : Polymers modified with this compound exhibit better resistance to chemical degradation .

Organic Synthesis

As a versatile reagent, this compound plays a crucial role in organic synthesis by:

  • Facilitating the formation of amides and esters : This capability is vital for constructing complex organic molecules.
  • Serving as a building block for various chemical transformations : Its reactivity allows for diverse synthetic routes, making it invaluable in organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed in:

  • Preparation of labeled compounds : These compounds are essential for various analytical techniques, aiding in the detection and quantification of substances.
  • Development of reagents for chromatographic techniques : Its derivatives can enhance the sensitivity and specificity of analytical methods .

Research and Development

The compound is also significant in research and development settings:

  • Creation of new compounds with desired properties : Researchers utilize this compound to explore novel chemical entities, especially in agrochemicals and fine chemicals.
  • Investigating reaction mechanisms : Its unique functional groups allow chemists to study various reaction pathways and mechanisms within organic synthesis .

Case Study 1: Synthesis of Trifluoromethyl-1,2,4-Oxadiazoles

A notable application involves using this compound to synthesize benzamide-type trifluoromethyl-1,2,4-oxadiazoles. These compounds are effective against phytopathogenic fungi, showcasing the compound's utility in agrochemical applications .

Case Study 2: Development of Liquid Crystalline Compounds

Research has demonstrated the use of this compound in synthesizing new liquid crystalline heteroaromatic compounds containing isoxazole rings. These materials have potential applications in display technologies due to their unique optical properties .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-cyanobenzoyl chloride with structurally related para-substituted benzoyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C, Pressure) Key Applications
This compound C₈H₄ClNO 165.58 68–70 112–115 (4 Torr) Pharmaceuticals, COFs, photoredox catalysis
4-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 Not reported 86 (2.1 Torr) Synthesis of Moclobemide, Rebamipide
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.56 Not reported Not reported Electron-deficient intermediates
4-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 Not reported Not reported Reactions requiring electron-donating groups
4-Fluorobenzoyl chloride C₇H₄ClFO 158.56 Not reported Not reported High-yield acylations (99.12% yield)

Key Observations :

  • Boiling Points: The cyano derivative exhibits a higher boiling point than 4-chlorobenzoyl chloride under similar low-pressure conditions, likely due to stronger dipole-dipole interactions from the polar -CN group .
  • Reactivity: Electron-withdrawing substituents (-CN, -NO₂, -Cl) enhance electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles. For example, this compound shows superior compatibility in photoredox cross-coupling compared to bulkier substituents .
  • Yields in Reactions: In Ugi-tetrazole reactions, this compound achieves moderate yields (45%) , while 4-fluorobenzoyl chloride demonstrates exceptional efficiency (99.12% yield in unspecified acylations) .

Electron-Withdrawing Groups (-CN, -Cl, -NO₂) :

  • This compound: The -CN group stabilizes transition states in nucleophilic substitutions, making it ideal for synthesizing heterocycles (e.g., oxadiazoles) and functionalizing COFs .
  • 4-Chlorobenzoyl Chloride: The -Cl group acts as a leaving group in pharmaceutical synthesis (e.g., Moclobemide) and forms N-acyl selenophosphoramides .
  • 4-Nitrobenzoyl Chloride: The -NO₂ group is often reduced to -NH₂ in multistep syntheses, though direct applications are less documented in the provided evidence .

Electron-Donating Groups (-OCH₃) :

  • 4-Methoxybenzoyl Chloride : The -OCH₃ group decreases electrophilicity, favoring reactions where electron-rich intermediates are required. It achieves 85.10% yield in unspecified syntheses .

Biological Activity

4-Cyanobenzoyl chloride, a compound with the molecular formula C8H4ClNOC_8H_4ClNO and a molecular weight of approximately 165.576 g/mol, is recognized for its significant biological activity and utility in synthetic organic chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

This compound is characterized by the presence of a cyano group (CN-C\equiv N) and an acyl chloride group (COCl-COCl), which contribute to its reactivity as a synthetic intermediate. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the acyl chloride group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride or oxalyl chloride. This reaction converts the carboxylic acid into the corresponding acyl chloride, facilitating further chemical transformations.

Typical Reaction:

4 Cyanobenzoic Acid+Thionyl Chloride4 Cyanobenzoyl Chloride+SO2+HCl\text{4 Cyanobenzoic Acid}+\text{Thionyl Chloride}\rightarrow \text{4 Cyanobenzoyl Chloride}+\text{SO}_2+\text{HCl}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The cyano group enhances its reactivity towards nucleophiles, making it a valuable tool in biochemical assays. It has been shown to act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules, which can lead to enzyme inhibition or modulation.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound exhibit inhibitory effects on specific phosphatases involved in immune signaling pathways. These compounds were identified through high-throughput screening as selective inhibitors with IC50 values in the low micromolar range .
  • Antifungal Activity : Research indicates that compounds derived from this compound can be employed in the synthesis of benzamide-type derivatives that show effectiveness against phytopathogenic fungi. This application highlights its potential in agricultural chemistry .
  • Biochemical Probes : The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and mechanisms. Its structural features enable it to stabilize binding interactions with various biomolecules .

Data Table: Biological Activity Overview

Compound Activity IC50 (µM) Notes
This compoundPhosphatase InhibitionLow MicromolarSelective inhibitor identified via screening
Benzamide DerivativesAntifungal ActivityVariesEffective against specific phytopathogens
4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenoneBiochemical ProbeN/AUsed for studying enzyme interactions

Applications

  • Synthetic Intermediates : Due to its reactivity, this compound is widely used in organic synthesis to create various derivatives that possess enhanced biological activities.
  • Pharmaceutical Development : Its derivatives are explored for potential therapeutic applications, particularly in targeting specific enzymes related to diseases.
  • Agricultural Chemistry : The compound's ability to inhibit fungal pathogens makes it a candidate for developing new agrochemicals.

Q & A

Q. Basic: What synthetic routes are commonly used to prepare 4-cyanobenzoyl chloride, and how are reaction conditions optimized?

This compound is typically synthesized via chlorination of 4-cyanobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The choice of reagent affects reaction efficiency: SOCl₂ is preferred for milder conditions (e.g., refluxing in anhydrous dichloromethane at 40–50°C), while PCl₅ may require higher temperatures . Optimization includes controlling moisture levels (strict anhydrous conditions) and post-reaction purification via distillation or recrystallization. Comparative studies suggest SOCl₂ yields higher purity due to fewer byproducts .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its corrosive nature (causes skin/eye damage), handling requires:

  • PPE : Impermeable nitrile gloves, tightly sealed goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .
    Note: Penetration times for gloves are not well-documented, necessitating frequent glove checks during prolonged use .

Q. Advanced: How can this compound be employed in synthesizing heteroaromatic liquid crystalline compounds?

This compound reacts with hydroxylamine derivatives to form five-membered heterocycles (e.g., isoxazoles or 1,2,4-oxadiazoles). For example:

  • Step 1 : React with 4-hydroxy-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form a stable nitroxide radical conjugate, enabling studies on magnetic field effects in liquid crystals .
  • Step 2 : Condensation with hydrazines generates tetrazole rings, which enhance mesogenic properties. Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions like hydrolysis .

Q. Advanced: What mechanistic insights explain the acylation of amines using this compound?

The reaction proceeds via nucleophilic acyl substitution:

  • The electron-withdrawing cyano group activates the carbonyl carbon, enhancing electrophilicity.
  • Amines attack the carbonyl, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.
    Kinetic studies in aprotic solvents (e.g., THF) show rate dependence on amine basicity and steric hindrance. Side reactions (e.g., hydrolysis) are suppressed by maintaining anhydrous conditions .

Q. Advanced: How do discrepancies in reported reaction yields for this compound-mediated syntheses arise, and how can they be resolved?

Yield variations often stem from:

  • Purity of starting materials : Trace moisture in 4-cyanobenzoic acid reduces chlorination efficiency.
  • Workup methods : Incomplete removal of SOCl₂ residuals (via vacuum distillation) may lower yields.
  • Analytical techniques : HPLC vs. NMR quantification can lead to discrepancies.
    Resolution: Standardize protocols (e.g., Karl Fischer titration for moisture analysis) and validate yields via multiple characterization methods (e.g., mass spectrometry) .

Q. Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

  • FT-IR : Confirm carbonyl (C=O stretch ~1770 cm⁻¹) and nitrile (C≡N stretch ~2230 cm⁻¹) groups.
  • ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and carbonyl carbon (δ ~165 ppm).
  • Titration : Back-titration with NaOH to assess hydrolyzable chloride content .

Q. Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound compared to benzoyl chloride?

The cyano group:

  • Increases electrophilicity : Enhances reactivity toward nucleophiles (e.g., amines, alcohols).
  • Reduces thermal stability : Accelerates hydrolysis under humid conditions.
    Comparative studies show this compound reacts 3–5× faster with anilines than benzoyl chloride in DMF at 25°C .

Q. Advanced: What strategies mitigate hydrolysis during storage and handling of this compound?

  • Storage : Keep under inert gas (argon) in sealed, desiccated containers at –20°C.
  • Solvent choice : Use anhydrous aprotic solvents (e.g., DCM, THF) for reactions.
  • Additives : Molecular sieves (3Å) in stock solutions absorb trace moisture .

Q. Basic: How is this compound utilized in synthesizing photoactive compounds?

It serves as a precursor for photoactive esters. For example:

  • Photoaffinity labeling : React with aryl azides to generate crosslinkers for probing protein-ligand interactions.
  • Photolabile protecting groups : Conjugation with alcohols yields UV-cleavable esters (λ = 365 nm) .

Q. Advanced: What computational methods support the design of this compound-derived materials?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor mesogenic behavior in liquid crystals.
  • MD simulations : Model self-assembly of acylated polymers in solvent environments.
    Validation via experimental data (e.g., XRD, DSC) is critical .

Properties

IUPAC Name

4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEDMAWWQDFMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209493
Record name 4-Cyanobenzoyl chloride
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Molecular Weight

165.57 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6068-72-0
Record name 4-Cyanobenzoyl chloride
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Record name 4-Cyanobenzoyl chloride
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Record name 4-Cyanobenzoyl chloride
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Record name 4-cyanobenzoyl chloride
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Record name 4-CYANOBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a solution of 4-cyanobenzoic acid (5 g, 33.98 mmol, 1.00 equiv) in dichloromethane (50 mL) was added thionyl chloride (25 mL) dropwise with stirring. The resulting solution was refluxed for 4 h. The reaction mixture was cooled to room temperature and concentrated under vacuum to give 3 g of crude 4-cyanobenzoyl chloride as a brown solid. The crude was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Cyanobenzoic acid (14.7 g) and acetonitrile (300 ml) were mixed and stirred vigorously while the solvent was refluxed, and phosgene gas (30 g) was introduced to the mixture over four hours. After dry nitrogen gas was introduced to the reaction mixture for one hour, acetonitrile was removed under ambient pressure, and was further removed under reduced pressure through distillation, to thereby obtain 16.2 g of p-cyanobenzoyl chloride (yield 98%, based on p-cyanobenzoic acid). The p-cyanobenzoyl chloride obtained had a purity of 99%.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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